molecular formula C13H19NO3 B13503485 tert-Butyl (3-methoxyphenyl)glycinate

tert-Butyl (3-methoxyphenyl)glycinate

Cat. No.: B13503485
M. Wt: 237.29 g/mol
InChI Key: VGZXCIBQLPZKTF-UHFFFAOYSA-N
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Description

tert-Butyl (3-methoxyphenyl)glycinate (CAS 139089-03-5) is a protected glycine derivative of significant interest in synthetic and medicinal chemistry. This compound, with a molecular formula of C13H19NO3 and a molecular weight of 237.29 g/mol, serves as a key synthetic intermediate . Its primary research value lies in the construction of novel amino acid structures and the late-stage functionalization of peptides, which is a crucial technique in modern drug discovery for modifying the properties and activities of peptide-based therapeutics . The tert-butyl ester group acts as a common protecting group for carboxylic acids, stable to a range of reaction conditions yet readily removable with acid, providing strategic utility in multi-step synthetic sequences. The 3-methoxyphenyl substituent on the glycine nitrogen makes this compound a valuable precursor for the development of unnatural amino acids. Incorporating such functionalized amino acids into peptides is of special interest for potential imaging and therapeutic purposes, as they can impart unique spectroscopic and reactivity properties . Furthermore, glycine derivatives similar to this compound have been successfully employed in transition-metal-catalyzed asymmetric C-H functionalization reactions, such as cyanoalkylation, to produce valuable chiral building blocks for bioactive molecules with high enantioselectivity . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material according to established laboratory safety protocols.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl 2-(3-methoxyanilino)acetate

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)9-14-10-6-5-7-11(8-10)16-4/h5-8,14H,9H2,1-4H3

InChI Key

VGZXCIBQLPZKTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=CC(=CC=C1)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl (3-methoxyphenyl)glycinate generally involves two key steps:

  • Step 1: Formation of the N-(3-methoxyphenyl)glycine intermediate
  • Step 2: Protection of the carboxyl group as a tert-butyl ester

This can be achieved via direct esterification or transesterification methods, often employing tert-butyl acetate or tert-butyl bromide as tert-butyl sources under acidic or basic catalysis.

Industrial-Scale Synthesis of tert-Butyl Glycinate Esters (Relevant to this compound)

A representative industrial method described in patent literature for tert-butyl glycinate synthesis (which can be adapted for the 3-methoxyphenyl derivative) involves:

This method is advantageous due to:

  • Use of simple, readily available raw materials (glycine, tert-butyl acetate)
  • Mild reaction conditions (0–10 °C, 48–72 hours)
  • High yield and purity (HPLC purity >99%)
  • Environmentally friendly process with minimal waste

Example Reaction Conditions:

Parameter Condition
Reactants Glycine, tert-butyl acetate
Catalyst Perchloric acid
Temperature 0–10 °C
Reaction Time 48–72 hours
pH Adjustment 6.5–7.5 (using NaOH or Na2CO3)
Solvent for Extraction Ethyl acetate or tert-butyl acetate
Product Purity (HPLC) >99%

Note: For this compound, the glycine starting material is replaced or modified with the 3-methoxyphenyl-substituted amino acid.

Protection of the Amino Group with 3-Methoxyphenyl Substituent

The introduction of the 3-methoxyphenyl group on the amino nitrogen can be achieved by:

This step typically proceeds under mild conditions in solvents like dimethylformamide (DMF) or dichloromethane (CH2Cl2) with bases such as triethylamine to neutralize generated acids.

Alternative Synthesis via N-Protected tert-Butyl Glycinate Intermediates

Another approach involves first synthesizing tert-butyl glycinate, followed by N-protection with 3-methoxyphenyl groups via:

This method allows for modular synthesis and easier purification.

Representative Experimental Data from Patent Embodiments

Embodiment Reactants & Conditions Yield (kg) Purity (HPLC %) Notes
1 Glycine + tert-butyl acetate + perchloric acid, 0–10 °C, 48–72 h, pH adjusted with NaOH 180 >99 Transesterification, extraction, crystallization
5 tert-Butyl glycinate + tert-Butyl dicarbonate, pH 7.5–8.5, room temperature 231 99.6 Formation of tert-butoxycarbonyl derivative
9 tert-Butyl glycinate + fluorenylmethoxycarbonyl acyl succinimide ester, pH 7.5–8.5, room temperature 392 99.2 N-protection with fluorenylmethoxycarbonyl group
12 tert-Butyl glycinate + benzyloxycarbonyl acyl succinimide ester, pH 7–8, room temperature 300 99.4 N-protection with benzyloxycarbonyl group

Research Findings and Mechanistic Insights

  • The transesterification reaction mechanism involves acid-catalyzed exchange of the glycine carboxyl group with tert-butyl acetate, forming the tert-butyl ester.
  • pH control is critical to prevent hydrolysis and to facilitate phase separation during extraction.
  • The use of perchloric acid as catalyst is effective but requires careful handling due to its strong acidity.
  • Subsequent N-protection steps with 3-methoxyphenyl groups are typically nucleophilic substitution or amide bond formation reactions, facilitated by carbodiimide coupling or activated esters.
  • Purification is commonly achieved by crystallization and washing, with purity confirmed by HPLC analysis.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Challenges
Synthesis of tert-butyl glycinate ester Transesterification of glycine with tert-butyl acetate catalyzed by perchloric acid Glycine, tert-butyl acetate, perchloric acid, NaOH, 0–10 °C, 48–72 h High yield, scalable, environmentally friendly Requires acid handling, long reaction time
N-Protection with 3-methoxyphenyl group Coupling with 3-methoxyaniline derivatives using carbodiimides or activated esters 3-Methoxyaniline derivatives, EDC·HCl, HOBt, TEA, DMF Mild conditions, high selectivity Requires pure starting materials
Alternative N-protection Reaction with 3-methoxybenzyl chloroformate or bromide under basic conditions 3-Methoxybenzyl chloroformate, triethylamine, room temperature Modular, good yields Potential side reactions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 2-[(3-methoxyphenyl)amino]acetate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry: tert-Butyl 2-[(3-methoxyphenyl)amino]acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.

Biology: In biological research, the compound is used to study enzyme interactions and as a substrate in biochemical assays.

Industry: In the industrial sector, tert-butyl 2-[(3-methoxyphenyl)amino]acetate is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3-methoxyphenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved often include the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Allylcarbamothioyl-Substituted Derivative

  • Compound : tert-Butyl (allylcarbamothioyl)glycinate (80AOe)
  • Substituent : Allylcarbamothioyl group.
  • Synthesis : Reacting tert-butyl glycinate hydrochloride with allyl isothiocyanate.
  • Yield : 81% (white solid).
  • Key Data : HRMS confirmed molecular formula (C₁₂H₁₇N₂O₃S).
  • Applications: Not explicitly stated, but thiourea derivatives are often used in asymmetric catalysis .

Hydroxyacyl-Substituted Derivatives

  • Compounds: tert-Butyl (S)-[(2-hydroxy-3-methylbutanoyl)glycinate] (2b) tert-Butyl (S)-[(2-hydroxy-3,3-dimethylbutanoyl)glycinate] (2e)
  • Substituent : Hydroxyacyl groups (varying alkyl chains).
  • Synthesis : Palladium-catalyzed allylic alkylation using hydroxy acids and tert-butyl glycinate.
  • Yield : 91% for 2e (pale yellow solid).
  • Key Data : High enantiomeric purity; used in the total synthesis of Callipeltin A and C .

Benzylidene Hydrazine Derivatives

  • Compounds :
    • tert-Butyl (E)-(2-benzylidene-1-(phenylethynyl)hydrazine-1-carbonyl)glycinate (5a)
    • tert-Butyl (E)-(2-benzylidene-1-(mesitylethynyl)hydrazine-1-carbonyl)glycinate (5b)
  • Substituent : Benzylidene hydrazine with ethynyl aryl groups.
  • Synthesis : EBX (Ethynyl BenziodoXolone) reagent-mediated coupling.
  • Yield : 58–92% (yellow solids or oils).
  • Key Data : Structural confirmation via NMR, HRMS, and IR. Applications include building blocks for nitrogen-rich heterocycles .

Thianthrenium-Substituted Derivative

  • Compound: Methyl (3-(4-(tert-butyl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoyl)glycinate (50)
  • Substituent : Thianthrenium and phthalimide groups.
  • Synthesis : Radical cross-coupling with tert-butyl-substituted thianthrenium salts.
  • Yield : 54% (white solid).
  • Applications : Functionalized peptides for drug discovery .

Asymmetric Alkylation Precursor

  • Compound : tert-Butyl N-(diphenylmethylene)glycinate
  • Substituent : Diphenylmethylene group.
  • Synthesis : Phase-transfer catalytic alkylation.
  • Key Data : High enantiomeric excess (>95%); used in leucine isotopomer synthesis .

Comparative Data Table

Compound Substituent Type Synthesis Method Yield Physical Form Key Applications References
80AOe Allylcarbamothioyl Thiourea coupling 81% White solid Catalysis intermediates
2b, 2e Hydroxyacyl Palladium-catalyzed alkylation 91% Pale yellow solid Total synthesis
5a, 5b, 5c, 5d Benzylidene hydrazine EBX coupling 58–92% Yellow solid/oil Heterocycle precursors
50 Thianthrenium Radical cross-coupling 54% White solid Peptide functionalization
N-(Diphenylmethylene)glycinate Diphenylmethylene Phase-transfer catalysis High Not specified Amino acid synthesis

Key Findings and Implications

  • Synthetic Efficiency : Hydroxyacyl derivatives (e.g., 2e) exhibit the highest yields (~91%), likely due to optimized palladium catalysis. In contrast, EBX-mediated couplings (e.g., 5c) show variable yields (58–92%), dependent on steric and electronic effects of substituents.
  • Applications : Hydroxyacyl derivatives are critical in natural product synthesis, while benzylidene hydrazines serve as versatile intermediates for nitrogen-containing scaffolds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl (3-methoxyphenyl)glycinate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves coupling 3-methoxyphenyl glycine derivatives with tert-butyl esters via carbodiimide-mediated reactions (e.g., EDC/HOBt). Optimize reaction efficiency by:

  • Controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of glycine derivative to tert-butyl bromoacetate) .
  • Using anhydrous solvents (e.g., dichloromethane) and dropwise addition to minimize side reactions .
  • Monitoring reaction progress via TLC or HPLC to determine endpoint.
    • Key Parameters : Temperature (0–25°C), reaction time (12–24 hrs), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with helium carrier gas (1 mL/min). Monitor for a single peak with retention time matching reference standards (purity ≥92.5% by area%) .
  • IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₃H₁₉NO₄: 264.1336; observed: 264.1335) .

Q. What are the critical stability considerations for storing this compound?

  • Storage Conditions :

  • Temperature: 2–8°C in airtight, amber vials to prevent hydrolysis .
  • Humidity: Use desiccants (e.g., silica gel) to avoid moisture-induced degradation.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in synthetic yields during scale-up of this compound?

  • Root Cause Analysis :

  • Mixing Efficiency : Use mechanical stirring (≥500 rpm) to ensure homogeneity in large-scale reactions .
  • Heat Dissipation : Employ jacketed reactors to maintain isothermal conditions and prevent exothermic side reactions.
  • Purification Challenges : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for higher throughput .
    • Data Comparison : Compare small-scale (1 g) vs. pilot-scale (100 g) yields and identify deviations via DOE (Design of Experiments) .

Q. What advanced techniques are suitable for detecting trace impurities in this compound?

  • HPLC-MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile mobile phase. Detect impurities at 0.1% level with ESI+ ionization .
  • NMR Spectroscopy : Employ ¹³C-DEPT or 2D-COSY to identify stereochemical impurities (e.g., diastereomers from incomplete coupling) .
  • Quantitative NMR (qNMR) : Use maleic acid as an internal standard for absolute purity determination .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • DFT Calculations :

  • Optimize molecular geometry using B3LYP/6-31G(d) basis sets to evaluate steric hindrance at the glycine α-carbon .
  • Simulate transition states for ester hydrolysis under acidic vs. basic conditions to guide pH-dependent stability studies .
    • Solvent Effects : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMF vs. THF) .

Safety and Compliance

Q. What PPE is recommended for handling this compound in high-concentration research applications?

  • Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators for airborne concentrations >1 mg/m³ .
  • Skin Protection : Wear nitrile gloves (≥0.11 mm thickness) and lab coats with chemical-resistant aprons .
  • Emergency Measures : Maintain eyewash stations and neutralization kits (e.g., sodium bicarbonate for acid spills) .

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